molecular formula C21H28O2 B12630463 3-Decylazulene-1-carboxylic acid CAS No. 919299-82-4

3-Decylazulene-1-carboxylic acid

Cat. No.: B12630463
CAS No.: 919299-82-4
M. Wt: 312.4 g/mol
InChI Key: GUADGKYAFRMNLV-UHFFFAOYSA-N
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Description

3-Decylazulene-1-carboxylic acid is an organic compound belonging to the class of carboxylic acids. It features a decyl group attached to the azulene ring, which is a bicyclic aromatic hydrocarbon. The azulene ring is known for its deep blue color, which is quite distinct from the more common benzene-based aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Decylazulene-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of carboxylic acids often involves the oxidation of hydrocarbons or alcohols. For example, the oxidation of alkylbenzenes with chromic acid can yield aromatic carboxylic acids .

Chemical Reactions Analysis

Types of Reactions

3-Decylazulene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus trichloride (PCl3).

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, aldehydes.

    Substitution: Acid chlorides, esters.

Mechanism of Action

The mechanism of action of 3-Decylazulene-1-carboxylic acid involves its interaction with molecular targets such as receptors and enzymes. For example, it has been shown to act as an orexin receptor agonist, modulating the activity of these receptors and influencing physiological processes like sleep and appetite . The compound’s effects are mediated through specific pathways involving receptor binding and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Azulene-1-carboxylic acid: Similar structure but lacks the decyl group.

    Decylbenzene: Contains a decyl group but lacks the azulene ring.

    Indole-3-carboxylic acid: Contains a carboxylic acid group attached to an indole ring.

Uniqueness

3-Decylazulene-1-carboxylic acid is unique due to its combination of the azulene ring and the decyl group, which imparts distinct chemical and physical properties. The azulene ring provides a deep blue color and aromatic stability, while the decyl group enhances its hydrophobicity and potential interactions with biological membranes .

Properties

CAS No.

919299-82-4

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

3-decylazulene-1-carboxylic acid

InChI

InChI=1S/C21H28O2/c1-2-3-4-5-6-7-8-10-13-17-16-20(21(22)23)19-15-12-9-11-14-18(17)19/h9,11-12,14-16H,2-8,10,13H2,1H3,(H,22,23)

InChI Key

GUADGKYAFRMNLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=C2C1=CC=CC=C2)C(=O)O

Origin of Product

United States

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